molecular formula C15H24N2O2 B13204161 Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13204161
M. Wt: 264.36 g/mol
InChI Key: IWUHADAPDKQOCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridine derivative with an imidazole derivative, followed by esterification with isopropanol . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[1,2-a]pyridine ring with a tert-butyl group and a propan-2-yl ester moiety. This configuration is significant for its biological activity and interaction with various biological targets.

Property Value
IUPAC Name This compound
CAS Number 2059944-27-1
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds within this class showed potent antibacterial effects against various strains of Gram-positive bacteria. Specifically, the minimum inhibitory concentration (MIC) values were notably low for several derivatives, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Imidazo[1,2-a]pyridine compounds have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests their potential use in treating inflammatory diseases and conditions where inflammation plays a central role .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, such as kinases and phosphatases.
  • Receptor Modulation : It can bind to receptors that regulate cell signaling pathways associated with growth and apoptosis.
  • DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridines can intercalate into DNA or affect its replication processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The results demonstrated that certain derivatives exhibited MIC values as low as 3 µM against resistant strains while maintaining low toxicity levels in macrophage models. This highlights the therapeutic potential of these compounds in combating drug-resistant infections .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and assessed their cytotoxicity against several cancer cell lines. The most active compounds induced significant apoptosis and inhibited cell proliferation at micromolar concentrations. This study underscores the importance of structure-activity relationships (SAR) in developing new anticancer agents based on this scaffold .

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

propan-2-yl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C15H24N2O2/c1-10(2)19-14(18)12-13(15(3,4)5)16-11-8-6-7-9-17(11)12/h10H,6-9H2,1-5H3

InChI Key

IWUHADAPDKQOCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C2N1CCCC2)C(C)(C)C

Origin of Product

United States

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